Reductive Amination: Reaction with secondary amines in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) can lead to the formation of tertiary amines [].
Applications
Anticancer Agents: Compounds containing 4-(pyrrolidin-1-ylmethyl) benzaldehyde have been explored as potential anticancer agents [], suggesting potential for the target compound as a building block for developing novel therapies.
Histamine H3 Receptor Antagonists: The presence of a substituted benzaldehyde moiety in clinically relevant histamine H3 antagonists like PF-03654746 and PF-03654764 [] suggests the potential role of the target compound in developing similar molecules.
Antifungal Agents: Research on vanillin-chalcones, which share structural similarities with the target compound, highlights their antifungal activity, particularly against dermatophytes []. This indicates a possible direction for exploring the antifungal potential of 4-Ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde and its derivatives.
Compound Description: GR-89,696 is a potent kappa-opioid receptor agonist. Analogues of GR-89,696 with additional methyl substituents in the side chain were synthesized and evaluated for their kappa-receptor affinity and selectivity. []
Relevance: While GR-89,696 belongs to the piperazine class and 4-ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde belongs to the benzaldehyde class, both share the key structural features of a pyrrolidine ring linked to a central scaffold via a methylene bridge. The exploration of methyl substitutions in GR-89,696 analogues provides insights into potential modifications that could influence the biological activity of compounds structurally related to 4-ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde. []
4-(Pyrrolidin-1-ylmethyl)benzaldehyde
Compound Description: 4-(Pyrrolidin-1-ylmethyl)benzaldehyde is a water-soluble aldehyde and a crucial intermediate in the synthesis of various small-molecule anticancer drugs. []
Relevance: This compound is highly similar to 4-ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde. The only structural difference is the presence of an ethoxy group at the 3-position of the benzene ring in 4-ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde, which is absent in 4-(pyrrolidin-1-ylmethyl)benzaldehyde. []
Compound Description: PF-03654746 is a histamine H3 receptor antagonist clinical candidate. Its development involved leveraging medicinal chemistry knowledge and traditional assays alongside computational and in vitro safety tools. []
Relevance: PF-03654746 and 4-ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde share the common structural motif of a pyrrolidine ring linked to a phenyl group via a methylene bridge. While PF-03654746 incorporates this motif within a cyclobutanecarboxamide scaffold, the presence of this shared pharmacophore suggests potential for overlapping biological activity. The rigorous design strategy employed for PF-03654746 might offer valuable insights into optimizing the development of 4-ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde derivatives with desirable pharmacological and pharmacokinetic properties. []
Compound Description: Similar to PF-03654746, PF-03654764 is also a histamine H3 receptor antagonist clinical candidate. Both PF-03654764 and PF-03654746 emerged from the same research focusing on histamine H3 receptor antagonists and were designed using a similar approach. []
Relevance: Like PF-03654746, PF-03654764 shares the key pyrrolidinylmethylphenyl motif with 4-ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde, emphasizing the potential relevance of this structural feature for biological activity. []
Compound Description: This compound is a derivative of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. []
Relevance: It shares the core structure of 4-(pyrrolidin-1-ylmethyl)benzaldehyde with 4-ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde, differing in the substituents on the pyrrolidine ring. []
Compound Description: This is another derivative of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. []
Relevance: It shares the core structure of 4-(pyrrolidin-1-ylmethyl)benzaldehyde with 4-ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde, highlighting the versatility of this scaffold for developing structurally diverse compounds. []
Compound Description: This molecule is a derivative of 4-(pyrrolidin-1-ylmethyl)benzaldehyde and is structurally related to several anticancer drug candidates. []
Relevance: It shares the core structure of 4-(pyrrolidin-1-ylmethyl)benzaldehyde with 4-ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde, but incorporates additional substituents that could modulate its biological activity. []
Compound Description: This compound is a derivative of 4-(pyrrolidin-1-ylmethyl)benzaldehyde and is identified as a potential receptor antagonist, holding promise for further research and development. []
Relevance: It shares the core structure of 4-(pyrrolidin-1-ylmethyl)benzaldehyde with 4-ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde and demonstrates the potential of this scaffold for creating molecules with diverse biological activities. []
Compound Description: These are chalcone derivatives synthesized from 4-(2-(dimethylamino)ethoxy)-3-methoxybenzaldehyde via a Claisen-Schmidt reaction. They demonstrated promising antifungal activity. []
Relevance: These compounds share a similar substitution pattern on the benzene ring with 4-ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde, both having an alkoxy group at the 4-position and an amine-containing substituent at the 3-position. This structural similarity suggests that 4-ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde derivatives could also exhibit antifungal properties. []
Compound Description: These compounds are pyrazoline derivatives synthesized from the aforementioned chalcone derivatives via cyclocondensation reactions. []
Relevance: These compounds share a structural resemblance with potential derivatives of 4-ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde, highlighting the feasibility of generating diverse chemical entities with potentially distinct biological activities from a common starting point. []
Compound Description: PPA250 is a novel imidazole derivative exhibiting potent anti-inflammatory effects by inhibiting the dimerization of inducible nitric oxide synthase (iNOS). []
Relevance: Although PPA250 differs significantly in overall structure from 4-ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde, it shares a crucial structural element: an aryl ring substituted with a 2-(pyrrolidin-1-yl)ethoxy group. This similarity underscores the significance of this specific substitution pattern in medicinal chemistry and suggests that it might be explored for modulating the biological activity of 4-ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde derivatives. []
Compound Description: TG100435 is a multitargeted, orally active protein tyrosine kinase inhibitor with potent activity against various kinases. It is primarily metabolized by flavin-containing monooxygenases to its active N-oxide metabolite, TG100855. [, ]
Relevance: Like PPA250, TG100435 possesses an aryl ring substituted with a 2-(pyrrolidin-1-yl)ethoxy group, reinforcing the relevance of this moiety in medicinal chemistry. This similarity further suggests that exploring this substitution pattern on the 4-ethoxy-3-(pyrrolidin-1-ylmethyl)benzaldehyde scaffold might offer valuable insights into structure-activity relationships and potentially lead to the discovery of novel bioactive compounds. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.